molecular formula C14H11BrN2O3 B2896850 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide CAS No. 1103513-95-6

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide

Cat. No.: B2896850
CAS No.: 1103513-95-6
M. Wt: 335.157
InChI Key: PPRVJTDDGGJAFW-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide is a synthetic indoline-2-carboxamide derivative characterized by a 5-bromofuran-2-carbonyl substituent at the indoline nitrogen. The bromofuran moiety introduces distinct electronic and steric properties, differentiating it from other indoline derivatives.

Properties

IUPAC Name

1-(5-bromofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-12-6-5-11(20-12)14(19)17-9-4-2-1-3-8(9)7-10(17)13(16)18/h1-6,10H,7H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRVJTDDGGJAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with indoline and 5-bromofuran-2-carboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

a. Substituent Variations

  • Compound 60 (): 5-Bromo-1-(2-(4-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide. The 4-fluorophenoxyacetyl group enhances polarity and hydrogen-bonding capacity compared to the bromofuran group in the target compound. Activity: Demonstrated brain penetration and antitrypanosomal activity (IC₅₀ < 1 µM) .
  • Compound 26 (): (S)-1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide. The 4-chlorophenoxy group increases lipophilicity (logP ~3.2), whereas the bromofuran group in the target compound may elevate logP further due to bromine’s hydrophobicity .

b. Functional Group Impact

  • Bromine vs.
  • Furan vs. Phenyl Rings : The bromofuran group introduces a heterocyclic oxygen, enhancing hydrogen-bond acceptor capacity compared to purely aromatic substituents .

Physicochemical and Pharmacokinetic Properties

Property 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide Compound 60 () N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide ()
Molecular Weight ~420 (estimated) 408/410 (Br isotopes) 335.14
logP ~3.5 (predicted) 3.1 2.8
Key Substituents 5-Bromofuran-2-carbonyl 4-Fluorophenoxyacetyl 5-Bromofuran-2-carbonyl
Bioactivity Not reported Antitrypanosomal COX-2 inhibition (docking score: -9.2 kcal/mol)
Synthetic Yield N/A 14% 83%

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with indoline-2-carboxamide and 5-bromofuran-2-carbonyl chloride. Key steps include:

  • Coupling Reactions : Use of coupling agents like HATU or EDCI in anhydrous DMF/DCM under nitrogen to form the amide bond .
  • Temperature Control : Maintaining temperatures between 0–5°C during acyl chloride formation to prevent side reactions .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water) to isolate the product .
    Critical factors for yield optimization include stoichiometric ratios (1:1.2 for amine:acyl chloride), pH control (neutral to slightly basic), and inert atmosphere to avoid hydrolysis .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the presence of indoline NH (δ\delta 8.3–9.4 ppm), furan carbonyl (δ\delta 160–165 ppm), and aromatic protons (δ\delta 6.8–7.9 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 406.1572) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) .

Q. What initial biological screening approaches are used to evaluate this compound?

Methodological Answer:

  • In Vitro Assays : Enzymatic inhibition (e.g., kinase or protease targets) at 10 µM concentration, with IC50_{50} determination via fluorometric/colorimetric readouts .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Binding Affinity : Surface plasmon resonance (SPR) for real-time interaction analysis with immobilized receptors .

Advanced Questions

Q. How do researchers address low yields (<40%) in coupling reactions during synthesis?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Alternative Coupling Agents : Replace EDCI with T3P® (propylphosphonic anhydride), which improves efficiency in polar aprotic solvents .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) to minimize decomposition .
  • Protecting Groups : Temporarily protect indoline NH with Boc groups to prevent undesired side reactions during coupling .

Q. How are discrepancies in biological activity data resolved across studies?

Methodological Answer: Contradictions often arise from assay conditions or compound purity. Resolution strategies:

  • Standardized Assay Protocols : Use ATP concentration-matched kinase assays (e.g., 10 µM ATP for consistent IC50_{50} comparisons) .
  • Purity Reassessment : Re-analyze batches via LC-MS to rule out impurities (>98% purity required) .
  • Structural Analog Comparison : Test analogs (Table 1) to isolate substituent effects .

Q. Table 1: Structural Analogs and Biological Activity

CompoundKey Structural VariationIC50_{50} (Target A)Reference
Parent Compound5-Bromofuran, indoline0.8 µM
5-Chlorofuran AnalogCl substituent1.5 µM
Indole-2-carboxamide DerivativeIndole core>10 µM

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding poses with enzymes (e.g., PARP-1), prioritizing hydrogen bonds between the carboxamide and catalytic residues .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes (20 ns trajectories, RMSD <2 Å for viable hits) .
  • QSAR Models : CoMFA/CoMSIA correlate furan electronegativity with activity (R2^2 >0.85) .

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